molecular formula C9H8ClFO2 B12964896 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid

Katalognummer: B12964896
Molekulargewicht: 202.61 g/mol
InChI-Schlüssel: UPHUWUDKVYQUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of phenylacetic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid typically involves the introduction of the chloro, fluoro, and methyl groups onto the phenylacetic acid backbone. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and product consistency. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-3-methylphenylacetic acid
  • 4-Fluoro-3-methylphenylacetic acid

Uniqueness

2-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid is unique due to the specific combination of chloro, fluoro, and methyl substituents on the benzene ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .

Eigenschaften

Molekularformel

C9H8ClFO2

Molekulargewicht

202.61 g/mol

IUPAC-Name

2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO2/c1-5-7(11)3-2-6(9(5)10)4-8(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI-Schlüssel

UPHUWUDKVYQUEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1Cl)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.